Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The starting materials often include furan derivatives, methylphenyl compounds, and benzoic acid derivatives. The synthesis may involve:
Formation of the imidazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Acylation: The imidazolidinone intermediate can be acylated using acyl chlorides or anhydrides to introduce the acetyl group.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-[(furan-2-ylmethyl)sulfamoyl]benzoate
- Furan, 2-methyl-
- Furan, 2-(2-furanylmethyl)-5-methyl-
Uniqueness
Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of aromatic and heterocyclic structures, which may confer specific biological activities and chemical reactivity not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H23N3O6 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O6/c1-16-5-3-6-19(13-16)28-23(30)21(27(25(28)32)15-20-7-4-12-34-20)14-22(29)26-18-10-8-17(9-11-18)24(31)33-2/h3-13,21H,14-15H2,1-2H3,(H,26,29) |
InChI Key |
PGOWZQMVKFFNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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